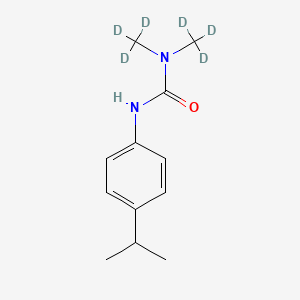

Isoproturon-d6

Description

Contextualization of Isoproturon (B30282) as a Reference Herbicide in Environmental and Agricultural Science

Isoproturon is a selective, systemic herbicide belonging to the phenylurea class. nih.govmedchemexpress.comcoastalwiki.org It has been widely used in agriculture to control annual grasses and various broad-leaved weeds in cereal crops like wheat, barley, and rye. medchemexpress.comwikipedia.orgscispace.com As a systemic herbicide, it is absorbed by the roots and leaves and works by inhibiting photosynthesis. herts.ac.uk

The extensive use of Isoproturon has led to concerns regarding its environmental fate, including its potential for groundwater contamination due to its mobility in soil. nih.govcoastalwiki.orgwho.int Consequently, monitoring its presence in environmental matrices like soil and water is a significant focus of environmental science. who.intnih.gov This has necessitated the development of precise and reliable analytical methods for its detection and quantification. who.int

| Property | Description |

| Chemical Class | Phenylurea Herbicide nih.govmedchemexpress.com |

| Function | Selective, systemic herbicide nih.govcoastalwiki.org |

| Mode of Action | Photosynthesis inhibitor wikipedia.orgherts.ac.uk |

| Primary Use | Control of annual grasses and broad-leaved weeds in cereals medchemexpress.comwikipedia.org |

| Environmental Significance | Monitored due to mobility in soil and potential for water contamination nih.govcoastalwiki.org |

Rationale for Deuterium (B1214612) Isotopic Labeling in Chemical Research

Isotopic labeling is a technique that involves replacing one or more atoms in a molecule with an isotope of the same element. wikipedia.org Deuterium (²H or D), a stable (non-radioactive) isotope of hydrogen, is frequently used for this purpose. clearsynth.com Deuterium-labeled compounds are chemically almost identical to their non-labeled counterparts but have a higher mass. clearsynth.com

This mass difference is the key to their utility. Analytical instruments, particularly mass spectrometers, can easily distinguish between the labeled and unlabeled forms of a molecule. wikipedia.orgnih.gov This property makes deuterium-labeled compounds exceptionally useful for several reasons:

Internal Standards: In quantitative analysis, they serve as ideal internal standards. nih.govacs.org When added to a sample in a known amount, they experience the same processing and analysis conditions as the target analyte. By comparing the instrument's response to the labeled standard against the unlabeled analyte, chemists can achieve highly accurate and precise quantification, correcting for any sample loss during preparation or fluctuations in instrument performance. acs.orgtecnofrom.com

Tracer Studies: They can be used to trace the path of a molecule through a chemical reaction or a complex metabolic pathway in a biological system. wikipedia.org

Mechanistic Studies: The replacement of hydrogen with the heavier deuterium can sometimes affect reaction rates (a phenomenon known as the kinetic isotope effect), providing valuable insights into reaction mechanisms. acs.org

| Feature of Deuterium Labeling | Advantage in Research |

| Stable Isotope | Non-radioactive, making it safer to handle and use. wikipedia.org |

| Mass Difference | Easily differentiated from the non-labeled compound by mass spectrometry. wikipedia.org |

| Chemical Similarity | Behaves nearly identically to the parent compound during sample extraction and analysis. |

| Primary Application | Serves as a highly effective internal standard for accurate quantitative analysis. nih.govacs.org |

Overview of Isoproturon-d6 as a Stable Isotope Analog for Mechanistic and Quantitative Studies

This compound is the isotopically labeled analog of Isoproturon, where six hydrogen atoms on the two methyl groups have been replaced with deuterium atoms. sigmaaldrich.com This specific labeling results in a molecule that is six mass units heavier than Isoproturon. sigmaaldrich.com

The primary and most critical application of this compound is as an internal standard for the quantification of Isoproturon in various complex samples. sigmaaldrich.com Its physical and chemical properties so closely mirror those of Isoproturon that it serves as the perfect benchmark during analytical procedures.

Research and environmental monitoring laboratories use this compound extensively in methods based on chromatography coupled with mass spectrometry. Specific documented uses include:

Environmental Water Analysis: Quantification of Isoproturon in surface water samples using techniques like online solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS). sigmaaldrich.com

Soil Analysis: Determination of Isoproturon concentrations in soil samples, often involving pressurized liquid extraction (PLE) followed by LC-MS/MS. sigmaaldrich.com

Air Quality Monitoring: Analysis of pesticides, including Isoproturon, in fine airborne particulate matter. sigmaaldrich.com

In these quantitative studies, a known quantity of this compound is added to the sample at the beginning of the workflow. The ratio of the mass spectrometer signal from the native Isoproturon to that of the this compound standard allows for the calculation of the exact amount of the herbicide in the original sample, ensuring high accuracy and reliability in the reported findings. tecnofrom.com

| Application Area | Analytical Technique | Role of this compound |

| Soil Samples | Pressurized Liquid Extraction (PLE) with LC-MS/MS sigmaaldrich.com | Internal Standard sigmaaldrich.com |

| Surface Water | Solid Phase Extraction (SPE) with LC-MS/MS sigmaaldrich.com | Internal Standard sigmaaldrich.com |

| Airborne Particulates | Liquid Extraction with HPLC-MS/MS sigmaaldrich.com | Internal Standard sigmaaldrich.com |

| Food Matrix (e.g., Beets) | Full-Scan Data-Dependent MS/MS tecnofrom.com | Internal Standard tecnofrom.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-propan-2-ylphenyl)-1,1-bis(trideuteriomethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIYMUZLKQOUOZ-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)C(C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583575 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]-N'-[4-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217487-17-7 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]-N'-[4-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 217487-17-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Integrity Assessment of Isoproturon D6

Advanced Synthetic Routes for Deuterated Isoproturon (B30282)

The synthesis of Isoproturon-d6 is centered on the incorporation of six deuterium (B1214612) atoms, typically on the two N-methyl groups. This specific labeling provides a distinct mass shift, enabling its differentiation from the native compound in mass spectrometry-based analyses. smolecule.com

Direct Deuteration Methods and Challenges

The most common and direct synthetic route to this compound involves the reaction of 4-isopropylphenyl isocyanate with deuterated dimethylamine (B145610) (dimethylamine-d6). smolecule.com This method is efficient as it introduces the deuterium label in the final step of the synthesis, reacting the isocyanate intermediate with the labeled amine.

The primary challenge in this approach lies in the handling of the deuterated reagent and ensuring the isotopic integrity of the final product. The synthesis requires careful control of reaction conditions to prevent any H/D exchange, which could compromise the isotopic enrichment. The availability and cost of high-purity deuterated dimethylamine are also significant considerations.

Non-Phosgene and Environmentally Benign Synthesis Approaches

Traditional synthesis of the 4-isopropylphenyl isocyanate precursor often involves the use of phosgene (B1210022), a highly toxic and hazardous gas. To mitigate these risks, environmentally benign, non-phosgene methods have been developed for the synthesis of Isoproturon, which are directly applicable to its deuterated analog.

One prominent non-phosgene route utilizes urea (B33335) as a phosgene substitute. smolecule.com In this two-step process, 4-isopropylaniline (B126951) (p-cumidine) is first reacted with urea, often in an aqueous solution, to produce an intermediate, p-cumyl urea. This intermediate is then reacted with deuterated dimethylamine to yield this compound. smolecule.comsigmaaldrich.com This method avoids the use of toxic phosgene and can be carried out with safer solvents like dimethylbenzene, reducing both production costs and environmental impact. sigmaaldrich.com

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Direct Synthesis (Phosgene-based) | 4-isopropylaniline, Phosgene, Deuterated Dimethylamine | Established, often high-yielding route. | Use of highly toxic phosgene, requires stringent safety measures. |

| Non-Phosgene Synthesis (Urea-based) | 4-isopropylaniline, Urea, Deuterated Dimethylamine | Avoids toxic phosgene, environmentally benign, potentially lower cost. smolecule.comsigmaaldrich.com | May involve multiple steps, optimization of reaction conditions is crucial. |

Spectroscopic and Chromatographic Characterization of this compound

Rigorous characterization is essential to confirm the chemical identity, purity, and isotopic labeling of the synthesized this compound. This is accomplished through a combination of spectroscopic and chromatographic techniques.

Verification of Deuterium Incorporation and Positional Specificity

Confirming that the deuterium atoms have been incorporated into the correct positions within the molecule is a critical step.

Mass Spectrometry (MS): This is a primary tool for verifying isotopic labeling. The molecular weight of this compound is approximately 212.32 g/mol , which is 6 mass units higher than its non-labeled counterpart (approx. 206.28 g/mol ). sigmaaldrich.com High-resolution mass spectrometry (HR-MS) can precisely measure this mass difference, confirming the incorporation of six deuterium atoms. rsc.org The fragmentation pattern in tandem MS (MS/MS) can further confirm the location of the labels on the dimethylamino group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is definitive for determining the exact position of the deuterium labels. In the ¹H NMR spectrum of this compound, the characteristic singlet signal corresponding to the two N-methyl groups (around 3.0 ppm) in unlabeled Isoproturon would be absent or significantly diminished. doi.org Conversely, a ²H (Deuterium) NMR spectrum would show a signal in that region, confirming the D-for-H substitution at the N,N-dimethyl positions.

Table 2: Key Spectroscopic Data for this compound Characterization

| Technique | Expected Observation for this compound | Purpose |

|---|---|---|

| Mass Spectrometry (MS) | Molecular ion [M+H]⁺ at m/z ≈ 213.1569 (vs. ~207.1492 for unlabeled) | Confirms mass shift (M+6) due to deuterium incorporation. sigmaaldrich.com |

| ¹H NMR Spectroscopy | Absence of the N,N-dimethyl proton signal (singlet, ~6H). | Verifies the substitution of hydrogen with deuterium at the methyl groups. |

| ¹³C NMR Spectroscopy | The signals for the N,N-dimethyl carbons will show coupling to deuterium (C-D coupling) and a lower intensity due to the nuclear Overhauser effect. | Confirms the position of the deuterium labels. |

Purity Assessment and Isotopic Enrichment Analysis

For its use as an internal standard, both high chemical purity and high isotopic enrichment are required.

Chemical Purity: High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detection, is the standard method for assessing chemical purity. scbt.comresearchgate.net This technique separates this compound from any starting materials, by-products, or other impurities, allowing for its quantification. Purity levels of ≥98% are typically required for reference standards. scbt.com

Isotopic Enrichment Analysis: Mass spectrometry is the definitive technique for determining isotopic enrichment. rsc.org By analyzing the ion intensities of all isotopic species (d0 to d6), the percentage of the desired d6-labeled compound can be accurately calculated. rsc.orgrsc.org This analysis reveals the distribution of partially deuterated molecules and ensures that the isotopic purity meets the requirements for quantitative analysis, which is often greater than 99% for the deuterated analog. lgcstandards.com

Considerations for this compound Reference Standard Preparation

The preparation of this compound as a certified reference material (CRM) involves several critical considerations to ensure its accuracy and reliability for quantitative applications.

Certification and Traceability: The production of a CRM should ideally be performed under a quality management system such as ISO 17034, which governs the competence of reference material producers. qmx.comsigmaaldrich.commetalor.com This ensures that the material is produced and characterized with high metrological standards. The certified value is traceable to internationally recognized primary standards. sepscience.com

Comprehensive Characterization: A CRM of this compound must be accompanied by a certificate of analysis that details its chemical purity, isotopic enrichment, identity confirmation (via MS and NMR), and concentration if it is provided as a solution. scbt.com

Stability and Storage: The stability of the reference material under specified storage conditions must be evaluated. This compound is generally stable, but like many organic standards, it should be stored at controlled room temperature or refrigerated, protected from light, to ensure its long-term integrity. sigmaaldrich.com The certificate will provide a specific expiry date. sigmaaldrich.com

Homogeneity: The batch of the reference material must be homogenous, meaning that the property values are consistent throughout the entire batch, within the stated uncertainty. This is crucial for ensuring that any subsample taken is representative of the whole.

Table 3: Required Specifications for this compound as a Reference Standard

| Parameter | Typical Requirement | Analytical Method |

|---|---|---|

| Chemical Purity | ≥ 98% | HPLC-UV, HPLC-MS, qNMR scbt.com |

| Isotopic Enrichment (% d6) | > 99% | Mass Spectrometry (HR-MS) lgcstandards.com |

| Identity Confirmation | Conforms to structure | ¹H NMR, MS, IR |

| Accreditation | Manufactured under ISO 17034 | Quality System Audit sigmaaldrich.com |

| Documentation | Certificate of Analysis | N/A |

Principles and Advantages of Deuterium Labeling in Environmental and Biological Tracing

Isotopic Effects and Their Influence on Physicochemical Processes

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) introduces a significant mass change, nearly doubling the atomic mass. researchgate.net This mass difference is larger than for isotopic substitutions of any other element and leads to the most pronounced isotopic effects. wikipedia.orgebsco.com This phenomenon, known as the kinetic isotope effect (KIE), can alter the rates of chemical and biochemical reactions, especially when a carbon-hydrogen bond is broken or formed in the rate-determining step. researchgate.net

The change in mass affects the vibrational frequency of chemical bonds; bonds involving deuterium are stronger and vibrate at a lower frequency than those with protium. wikipedia.org These alterations can lead to observable differences in the physicochemical properties of deuterated compounds compared to their non-labeled analogues. wikipedia.orgsci-hub.se For instance, deuterium oxide (heavy water) is more viscous than normal water. wikipedia.org Similarly, deuterated compounds can exhibit changes in lipophilicity, which may cause slight variations in retention times during chromatographic separation. waters.comresearchgate.net

The unique physicochemical properties of deuterium and its significant kinetic isotope effects are foundational to its application in various scientific fields. sci-hub.se These effects are leveraged in studies ranging from elucidating reaction mechanisms to altering the metabolic pathways of drugs. researchgate.netwikipedia.org

Application of Mass Discrimination in Quantitative Analytical Chemistry

In quantitative analysis, particularly when using mass spectrometry (MS), the ability to differentiate between an analyte and a reference compound is crucial for accuracy. clearsynth.com Stable isotope-labeled compounds, such as Isoproturon-d6, serve as ideal internal standards for these applications. acanthusresearch.comscioninstruments.com An internal standard is a compound with a known concentration added to a sample to enable quantification of the analyte of interest. lgcstandards.com

The key principle is mass discrimination. This compound is chemically and structurally almost identical to the herbicide Isoproturon (B30282), but it has a higher molecular mass due to the six deuterium atoms. acanthusresearch.comscioninstruments.com A mass spectrometer can easily distinguish between the analyte (Isoproturon) and the internal standard (this compound) based on their different mass-to-charge (m/z) ratios. scioninstruments.com

By comparing the instrument's response for the analyte to that of the known quantity of the internal standard, researchers can accurately determine the concentration of the analyte in the sample. clearsynth.com This method provides a stable reference point that compensates for minor fluctuations and instrumental drift that can occur during analysis, ensuring more consistent and reliable data. scioninstruments.com The use of stable isotope-labeled internal standards is considered a gold standard for quantitative MS methods in fields like environmental science and pharmaceuticals. researchgate.netscioninstruments.com

Mitigation of Matrix Effects and Background Interference in Complex Sample Analysis

When analyzing samples from complex matrices like soil, water, or biological fluids, other compounds present in the matrix can interfere with the measurement of the target analyte. clearsynth.com These interferences, known as matrix effects, can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification. scioninstruments.comlgcstandards.comannlabmed.org

Stable isotope-labeled internal standards (SIL-IS) are highly effective in mitigating these matrix effects. waters.comannlabmed.org Because a SIL-IS like this compound has nearly identical chemical and physical properties to its non-labeled counterpart, it behaves similarly during sample preparation, extraction, and chromatographic separation. lgcstandards.comwuxiapptec.com Crucially, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source as the analyte. waters.comwuxiapptec.com

By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized. annlabmed.org This ensures that the quantification remains accurate and robust, even when matrix effects vary between different samples. waters.comclearsynth.com this compound is specifically used for this purpose in the analysis of the herbicide Isoproturon in environmental samples such as soil, surface water, and airborne particulate matter. sigmaaldrich.comsigmaaldrich.comdv-expert.org

Tracing Environmental and Metabolic Pathways via Stable Isotope Fingerprinting

Stable isotope fingerprinting is a powerful technique used to trace the origin and transformation of substances in the environment and in biological systems. thermofisher.comisobarscience.comsustainability-directory.com Each substance has a unique isotopic signature or "fingerprint" based on the relative abundance of its stable isotopes, which is determined by its formation and history. thermofisher.comisobarscience.com

Deuterium-labeled compounds like this compound act as tracers, allowing scientists to follow the fate of the parent compound, Isoproturon, in a given system. By introducing this compound into an environmental or biological system, researchers can track its movement, persistence, and degradation. Because the labeled compound can be distinguished from the naturally occurring unlabeled compound by mass spectrometry, it is possible to monitor its absorption, metabolism, and excretion in an organism or its breakdown in soil or water.

This technique helps to elucidate degradation pathways by identifying the breakdown products of the labeled compound. smolecule.com This information is vital for assessing the environmental fate and potential risks of herbicides like Isoproturon. smolecule.com Isotope fingerprinting using various stable isotopes (including carbon, nitrogen, oxygen, and hydrogen) is a routine method for identifying pollution sources and tracking environmental changes. thermofisher.comthermofisher.com

Data and Compound Information

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₂D₆N₂O | sigmaaldrich.comsmolecule.comscbt.com |

| CAS Number | 217487-17-7 | sigmaaldrich.comsigmaaldrich.comscbt.com |

| Molecular Weight | 212.32 g/mol | sigmaaldrich.comscbt.com |

| Alternate Name | 3-(4-Isopropylphenyl)-1,1-dimethylurea-d6 | scbt.com |

| Mass Shift | M+6 | sigmaaldrich.com |

| Format | Neat Solid | sigmaaldrich.com |

Table 2: Interactive Summary of Deuterium Labeling Applications

| Application Area | Principle | Advantage | Example Compound |

| Quantitative Analysis | Mass discrimination between labeled standard and analyte. | High accuracy and precision by correcting for instrumental variability. clearsynth.comscioninstruments.com | This compound |

| Matrix Effect Mitigation | Labeled standard co-elutes and experiences identical ion suppression/enhancement as the analyte. | Improves reliability of results in complex samples (e.g., soil, water). waters.comannlabmed.org | This compound |

| Pathway Tracing | Labeled compound acts as a "fingerprint" to follow its transformation. | Elucidates metabolic and environmental degradation pathways. thermofisher.comsmolecule.com | This compound |

| Physicochemical Studies | Kinetic Isotope Effect (KIE) alters reaction rates and physical properties. | Allows for the study of reaction mechanisms and molecular interactions. researchgate.netsci-hub.se | Deuterium Oxide |

Advanced Analytical Methodologies Employing Isoproturon D6 As an Internal Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS-MS) Protocols

The development of robust analytical protocols using Isoproturon-d6 is a multi-step process involving the careful optimization of both the separation and detection stages. LC-MS/MS and HPLC-MS/MS are the techniques of choice due to their high selectivity and sensitivity, making them suitable for trace-level quantification. arxiv.org The use of this compound as an internal standard is crucial for compensating for matrix effects and variations in extraction recovery and instrument performance, thereby ensuring the reliability of quantitative results. ugent.belcms.cz

Effective chromatographic separation is critical to distinguish target analytes from matrix interferences before they enter the mass spectrometer. The goal is to achieve symmetric peak shapes, adequate retention, and resolution between the analyte (e.g., Isoproturon) and its deuterated standard (this compound), although they often co-elute. vulcanchem.com The selection of the stationary phase (column) and mobile phase composition is key.

Research has demonstrated the successful use of various C18 columns for the separation of Isoproturon (B30282) and its internal standard. agriculturejournals.czeurl-pesticides.eu Mobile phases typically consist of a mixture of an aqueous component and an organic solvent like methanol (B129727) or acetonitrile (B52724). agriculturejournals.czd-nb.info Additives such as formic acid or ammonium (B1175870) acetate (B1210297) are often included to improve peak shape and ionization efficiency. ugent.bescispace.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is commonly employed to effectively separate a wide range of analytes with different polarities. ugent.beresearchgate.net For instance, a gradient program for analyzing Isoproturon involved a mobile phase of methanol and water, starting with a lower concentration of methanol and linearly increasing it to 100%. researchgate.net

Table 1: Examples of Chromatographic Conditions for Isoproturon Analysis Using this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Technique | HPLC-MS/MS | U-HPLC-MS | LC-MS/MS |

| Column | Lichrospher C18 (25 cm × 4 mm, 5 µm) agriculturejournals.cz | Phenomenex Aqua 5µ C18 eurl-pesticides.eu | Zorbax Eclipse XDB-C18 |

| Mobile Phase A | Water researchgate.net | 5 mmol NH4-formiate in H2O + 0.01% formic acid eurl-pesticides.eu | 0.08% aqueous formic acid ugent.be |

| Mobile Phase B | Methanol researchgate.net | Acetonitrile with 0.01% formic acid eurl-pesticides.eu | Methanol ugent.be |

| Gradient | Linear gradient from 80% to 100% Methanol researchgate.net | Not Specified | Linear gradient starting with 2% Methanol, increasing to 100% ugent.be |

| Flow Rate | Not Specified | Not Specified | Not Specified |

| Column Temp. | 25°C researchgate.net | 40°C eurl-pesticides.eu | 25°C ugent.be |

| Injection Vol. | 20 µl researchgate.net | Not Specified | 10 µl ugent.be |

| Reference | Kovalczuk et al. (2008) agriculturejournals.czresearchgate.net | eurl-pesticides.eu eurl-pesticides.eu | Wille et al. (2011) ugent.be |

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM). researchgate.net For phenylurea compounds like Isoproturon, positive ionization modes such as Electrospray Ionization (ESI+) and Atmospheric Pressure Chemical Ionization (APCI+) are typically employed. agriculturejournals.czcapes.gov.br

In ESI+ mode, Isoproturon forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 207. agriculturejournals.cz This precursor ion is then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. Common product ions for Isoproturon include m/z 165 and m/z 72. agriculturejournals.czresearchgate.net For this compound, the six deuterium (B1214612) atoms increase the mass, resulting in a protonated molecule [M+H]⁺ at m/z 213. arxiv.orgvliz.be Its fragmentation yields product ions distinct from the unlabeled compound, for example, at m/z 134 or m/z 78.2. arxiv.orgresearchgate.netvliz.be The selection of unique MRM transitions for both the analyte and the internal standard is essential for accurate and interference-free quantification.

Table 2: Selected Mass Spectrometric Transitions for Isoproturon and this compound

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

|---|---|---|---|---|

| Isoproturon | APCI+ | 207 | 165, 72 | agriculturejournals.czresearchgate.net |

| Isoproturon | ESI+ | 207.17 | 71.96 | scispace.com |

| Isoproturon | ESI+ | 207.1 | Not Specified | vliz.be |

| This compound | ESI+ | 213 | 134 | arxiv.orgresearchgate.net |

| This compound | ESI+ | 213.1 | 78.2, 52.2 | vliz.be |

| This compound | ESI+ | 213.18 | 71.96 | scispace.com |

Method validation is critical to demonstrate that an analytical protocol is fit for its intended purpose. Key performance characteristics are established using the internal standard, this compound, to ensure accuracy.

Linearity: The method's linearity is assessed by analyzing calibration standards at multiple concentration levels. Excellent linearity is typically achieved, with coefficients of determination (R²) greater than 0.99 over a wide dynamic range, for instance, from 0.05 to 200 ng/mL. researchgate.nettecnofrom.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For Isoproturon, methods using this compound have achieved LODs as low as 0.01 mg/kg in poppy seeds and 1.28 ng/g in olives. agriculturejournals.czcsic.es Quantification limits in soil have been reported between 0.5 and 5 µg/kg. capes.gov.brresearchgate.net

Precision: Precision measures the closeness of agreement between repeated measurements and is often expressed as the relative standard deviation (%RSD). The use of this compound helps to achieve high precision. For example, in the analysis of beet matrix, the %RSD for this compound was 7.61%, well within the typical acceptance criteria of <15% or <20%. arxiv.orgtecnofrom.com Repeatability for Isoproturon analysis in poppy seeds was reported at 7%. agriculturejournals.cz

Table 3: Performance Characteristics of Analytical Methods Using this compound

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Linearity (R²) | Chamomile | > 0.99 (0.025-0.50 µg/ml) | researchgate.net |

| Linearity (R²) | Beet | > 0.99 (0.05–200 ng/mL) | tecnofrom.com |

| LOD | Poppy Seeds | 0.01 mg/kg | agriculturejournals.czresearchgate.net |

| LOD | Environmental Samples | 0.144 µg/mL | nih.gov |

| LOQ | Soil | 0.5 - 5 µg/kg | capes.gov.brresearchgate.net |

| LOQ | Environmental Samples | 0.437 µg/mL | nih.gov |

| Precision (%RSD) | Beet Matrix | 7.61% | tecnofrom.com |

| Precision (%RSD) | Sediments | <20% | arxiv.org |

Sample Preparation and Extraction Techniques Utilizing this compound

The goal of sample preparation is to extract the target analytes from the sample matrix and remove interfering substances prior to instrumental analysis. This compound is added at the beginning of this process to account for any analyte loss during extraction and cleanup steps. ugent.bed-nb.info

The QuEChERS method has become a popular sample preparation technique for pesticide residue analysis in a wide variety of matrices due to its simplicity and effectiveness. unito.it this compound is frequently used as an internal standard in QuEChERS-based methods. d-nb.inforesearchgate.net

The standard QuEChERS procedure involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). Adaptations are often necessary depending on the matrix. For instance, in the analysis of sulfonylurea herbicides in grain, an acidic method using acetonitrile with 1% formic acid was employed to improve extraction efficiency. d-nb.info For determining linuron (B1675549) in chamomile, this compound was added as the internal standard during a QuEChERS extraction, which was followed by LC-MS/MS analysis. researchgate.net Similarly, a modified QuEChERS method was used for extracting pesticides from beet samples, where this compound was spiked into the extract before analysis. tecnofrom.com These adaptations demonstrate the flexibility of the QuEChERS approach and the integral role of the internal standard in maintaining quantitative accuracy across different sample types.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting analytes from solid matrices like soil and sediment. capes.gov.brvliz.be It uses elevated temperatures and pressures to increase the speed and efficiency of the extraction process.

This compound has been successfully used as a surrogate standard in PLE methods for the simultaneous extraction of various pesticides, including phenylureas, from soil. capes.gov.brresearchgate.netsigmaaldrich.com In one validated method, soil samples were mixed with acetone (B3395972) and extracted at 50°C under 100 atm of pressure for three cycles. capes.gov.brresearchgate.net This approach yielded average recoveries above 85% for most compounds. capes.gov.brresearchgate.net In another study analyzing marine organisms, PLE was performed with a mixture of acetonitrile and methanol at 100°C, with this compound added prior to extraction. vliz.be The use of PLE in combination with an internal standard like this compound allows for the robust and reliable analysis of contaminants in challenging solid environmental matrices. arxiv.org

Online Solid Phase Extraction (SPE) for Aqueous Samples

Online Solid Phase Extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful, automated technique for the analysis of trace-level contaminants in aqueous samples such as surface water, groundwater, and drinking water. sigmaaldrich.comcsic.es this compound is frequently incorporated into these methods as an internal standard to ensure the accuracy and precision of the results. sigmaaldrich.comresearchgate.netvliz.be

The process involves the direct loading of a water sample onto a small SPE cartridge, where analytes of interest are retained while the bulk of the water matrix is discarded. The trapped analytes are then eluted directly into the LC-MS/MS system for separation and detection. The addition of this compound to the sample prior to extraction allows it to undergo the same extraction and elution process as the target analyte, isoproturon. vliz.beresearchgate.net Any loss of the native analyte during the SPE process or fluctuations in instrument response will be mirrored by the deuterated standard, enabling robust correction and highly accurate quantification. researchgate.net

Research has demonstrated the successful application of online SPE-LC-MS/MS with this compound for the multi-residue analysis of a wide array of pesticides in various water matrices. csic.esshimadzu.com These automated systems offer significant advantages, including reduced sample handling, lower solvent consumption, improved reproducibility, and high sample throughput, making them ideal for routine monitoring programs. csic.es

A study on the determination of 51 pesticides in water utilized an isotopic dilution approach with online SPE-LC-MS/MS, highlighting the method's speed and high degree of automation. researchgate.net Another study comparing online SPE with direct injection for pesticide multi-residue analysis also underscored the utility of deuterated internal standards in managing matrix effects. shimadzu.com

Table 1: Performance of an Online SPE-LC-MS/MS Method for Pesticide Analysis in Different Water Matrices This table is interactive. Users can sort and filter the data.

| Parameter | Drinking Water | Surface Water | Wastewater Effluent |

| Method Quantification Limit (MQL) | 0.03-5.3 ng L-1 | 0.06-17 ng L-1 | 0.08-21 ng L-1 |

| Accuracy (Recovery) | 94% in the range of 70-130% | 91% in the range of 70-130% | 91% in the range of 70-130% |

| Analysis Time per Sample | 30 min | 30 min | 30 min |

| Data sourced from a study on high-throughput multi-residue pesticide analysis. researchgate.net |

Stir Bar Sorptive Extraction (SBSE) and Other Microextraction Approaches

Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique based on the partitioning of analytes from an aqueous sample into a polydimethylsiloxane (B3030410) (PDMS) coating on a magnetic stir bar. gcms.cznih.gov This microextraction method is highly effective for enriching organic compounds from water prior to analysis. gcms.cz this compound can be employed as an internal standard in SBSE-based methods to improve quantitative accuracy.

In a typical SBSE procedure, the stir bar is placed in the water sample and stirred for a defined period to allow for the extraction of analytes into the PDMS phase. chromatographyonline.com After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed into a gas chromatograph or liquid desorbed for analysis by liquid chromatography. nih.govchromatographyonline.com Spiking the sample with this compound at the beginning of the process ensures that it experiences the same extraction and desorption efficiencies as the target isoproturon.

Other microextraction techniques where this compound can be applied include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME). nih.govmdpi.com These methods also aim to minimize solvent use and pre-concentrate analytes from complex matrices. mdpi.com For instance, a study on the determination of gamma-hydroxybutyrate (GHB) in water and urine utilized SPME with a deuterated internal standard (GHB-D6) for quantification. nih.gov

The selection of the extraction technique often depends on the physicochemical properties of the target analytes, such as their polarity and octanol-water partition coefficient (log K_ow_). mdpi.com SBSE with a PDMS coating is particularly suitable for less polar compounds, while other phases or techniques may be preferred for more polar analytes. mdpi.com

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement that offers the highest level of accuracy and metrological traceability in chemical analysis. nih.gov The use of this compound as an internal standard is fundamental to the application of IDMS for the absolute quantification of isoproturon in various samples.

The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike," e.g., this compound) to a sample containing an unknown amount of the native analyte (isoproturon). core.ac.uk After allowing the spike and the native analyte to equilibrate within the sample matrix, the mixture is extracted and analyzed by mass spectrometry. The instrument measures the ratio of the isotopic abundances of the native and labeled forms. core.ac.uk

Because the spike and the native analyte are chemically identical, they behave identically during extraction, cleanup, and chromatographic separation. Therefore, any losses during sample preparation or variations in instrument response affect both compounds equally, leaving their ratio unchanged. By knowing the initial amount of the spike added and measuring the final isotope ratio, the initial amount of the native analyte in the sample can be calculated with high precision and accuracy. researchgate.net This makes IDMS particularly valuable for the analysis of pesticide residues in complex food and environmental matrices, where significant matrix effects can compromise other quantification methods. nih.gov

In IDMS, a key calibration strategy involves the preparation of a series of calibration standards containing known ratios of the native analyte and the isotopically labeled internal standard, such as this compound. researchgate.net These standards are used to create a calibration curve that plots the measured isotope ratio against the known concentration ratio.

To account for matrix effects—the suppression or enhancement of the analytical signal due to co-extracted components from the sample matrix—a matrix-matched calibration approach is often employed. restek.comnih.gov This involves preparing the calibration standards in a blank matrix extract that is representative of the samples being analyzed. nih.govuow.edu.au By doing so, the calibration standards experience the same matrix effects as the actual samples, leading to more accurate quantification. uow.edu.au

When using this compound in an IDMS framework, its close structural and chemical similarity to isoproturon ensures that it effectively compensates for matrix effects. csic.es The use of an isotopically labeled internal standard is considered the most effective way to correct for such effects in LC-MS/MS analysis. nih.gov

Table 2: Comparison of Calibration Approaches for Compensating Matrix Effects This table is interactive. Users can sort and filter the data.

| Calibration Approach | Description | Effectiveness in Compensating Matrix Effects |

| External Calibration | Calibration curve prepared in a pure solvent. | Prone to inaccuracies due to uncompensated matrix effects. |

| Matrix-Matched Calibration | Calibration curve prepared in a blank matrix extract. | Good compensation for matrix effects, but requires a representative blank matrix. nih.govuow.edu.au |

| Standard Addition | Known amounts of the analyte are added to aliquots of the sample. | Effective for individual samples but can be time-consuming for routine analysis. |

| Isotope Dilution | A known amount of an isotopically labeled standard is added to the sample. | Considered the gold standard for compensating matrix effects due to the identical behavior of the analyte and the standard. nih.gov |

Robust quality control (QC) and quality assurance (QA) practices are essential to ensure the reliability and defensibility of analytical data generated using methods that employ this compound. solubilityofthings.comstandardmethods.org A comprehensive QA/QC program typically includes several key elements. chromedia.orgaccessengineeringlibrary.com

Regular calibration of the analytical instrument using standards containing this compound is fundamental to verifying instrument performance and ensuring the accuracy of the quantification. solubilityofthings.com The analysis of method blanks, which are samples of a clean matrix processed in the same way as the actual samples, is crucial for monitoring for potential contamination during the analytical process.

Laboratory control samples (LCS) or quality control samples, which are blank matrix samples spiked with a known concentration of isoproturon and this compound, are analyzed with each batch of samples. cdc.gov The recovery of the analyte from the LCS is used to assess the accuracy and precision of the method. researchgate.net Acceptance criteria are typically established, for example, recoveries within 70-120% with a relative standard deviation (RSD) of less than 20%. mdpi.com

Multi-Residue Analytical Methodologies Incorporating this compound

This compound is frequently included as an internal standard in multi-residue analytical methods designed to simultaneously detect and quantify a large number of pesticides in a single analysis. d-nb.infoepa.gov These methods are essential for the efficient monitoring of pesticide residues in food and environmental samples. lcms.cz

Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often used for sample preparation in multi-residue analysis of solid samples, followed by analysis using LC-MS/MS or GC-MS/MS. d-nb.info In such methods, a suite of isotopically labeled internal standards, including this compound, is added to the sample at the beginning of the extraction process. researchgate.net This allows for the accurate quantification of a wide range of pesticides with varying physicochemical properties.

For example, a method for the analysis of 50 pesticide residues in sediments utilized a mix of isotope-labeled internal standards, including this compound, to achieve accurate quantification with recoveries generally between 76% and 124%. arxiv.org Similarly, a multi-residue method for analyzing over 300 pesticides in water used a combination of matrix-matched calibration and isotope dilution to ensure accuracy. mdpi.com

The inclusion of this compound in these multi-residue methods is critical for compensating for the diverse matrix effects that can occur when analyzing a broad spectrum of compounds in complex samples. eurl-pesticides.eu Its use enhances the reliability and comparability of data generated by different laboratories and supports regulatory compliance for pesticide monitoring. researchgate.net

Simultaneous Determination of Multiple Pesticides and Their Metabolites

The use of this compound is integral to numerous multi-residue analytical methods that aim to quantify a wide array of pesticides and their metabolites in a single analytical run. These methods are essential for monitoring compliance with regulatory limits in food and environmental samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique, offering the necessary selectivity and sensitivity for this purpose. vliz.bethermofisher.com

In a comprehensive study, a multi-residue method was developed and validated for the simultaneous determination of 311 pesticides in agricultural soils using a combination of gas chromatography-tandem mass spectrometry (GC-MS/MS) and LC-MS/MS. eurofins.com The sample preparation involved the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, with this compound being a suitable internal standard for the LC-MS/MS amenable compounds. eurofins.com The method demonstrated good linearity and recovery for the majority of the analytes. eurofins.com

Another study focused on the analysis of 23 sulfonylurea herbicides in grain samples using a one-step QuEChERS extraction and cleanup procedure followed by LC-MS/MS. agqlabs.es this compound was employed as the internal standard to ensure the accuracy of the quantification. agqlabs.es This highlights the versatility of this compound as an internal standard, not just for phenylurea herbicides but also for other classes of pesticides with similar physicochemical properties.

Furthermore, a rapid and automated online sample preparation method coupled with LC-MS/MS was developed for the determination of 48 pesticides in various food matrices, including grapes, baby food, and wheat flour. vliz.be This high-throughput method utilized this compound as one of the internal standards to correct for matrix effects and ensure reliable quantification. vliz.be The limits of detection for this method were in the range of 0.8–10.3 µg/kg, well below the maximum residue limits (MRLs) set by the European Union. vliz.be

The utility of this compound has also been demonstrated in the analysis of pesticides in bee-collected pollen. oup.com In a study investigating pesticide residues in comb pollen and trapped pollen from twelve European countries, this compound was used as an internal standard for the LC-MS/MS analysis of a wide range of pesticides. oup.com

The following table summarizes the findings from a study where this compound was used as an internal standard for the simultaneous analysis of various pesticides in beet matrix using a hybrid quadrupole-Orbitrap mass spectrometer.

Table 1: Performance Data for the Analysis of Selected Pesticides in Beet Matrix using this compound as an Internal Standard Data sourced from a study on the quantitative and qualitative confirmation of pesticides in beet extract. tecnofrom.com

| Analyte | Limit of Quantitation (LOQ) (ng/g) | Recovery (%) at 10 ng/g | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| Atrazine (B1667683) | 1 | 95 | 6.23 |

| Azoxystrobin | 1 | 98 | 7.50 |

| Carbendazim | 5 | 92 | 8.90 |

| Imidacloprid | 1 | 102 | 5.40 |

| Linuron | 1 | 97 | 6.80 |

These examples underscore the critical role of this compound in modern, high-throughput analytical methods for the simultaneous determination of a broad spectrum of pesticides and their metabolites across diverse and complex sample matrices. Its use significantly enhances the reliability and accuracy of the analytical data generated.

Inter-laboratory Harmonization and Ring Test Applications

The harmonization of analytical results across different laboratories is paramount for consistent regulatory enforcement and for ensuring a level playing field in international trade. Proficiency testing (PT) schemes, also known as ring tests, are a primary tool for assessing the competence of analytical laboratories and for promoting the comparability of their results. agqlabs.esvegetech.co.jp In the context of pesticide residue analysis, the use of common internal standards, such as this compound, by participating laboratories can contribute to achieving this harmonization.

The Food Analysis Performance Assessment Scheme (FAPAS®) is a leading international provider of proficiency tests for food analysis. In several of their PT rounds for pesticide residues, participating laboratories have reported the use of this compound as an internal standard in their analytical methods. For instance, in a proficiency test on pesticide residues in lettuce, one of the participating laboratories listed this compound among its internal standards. vegetech.co.jp Similarly, in a PT for pesticides in mandarin puree, a laboratory utilized this compound for their LC-MS/MS analysis. agqlabs.es Another FAPAS proficiency test on peas also saw the use of this compound as an internal standard by a participating laboratory. vegetech.co.jp

While the use of this compound in these proficiency tests is at the discretion of the individual laboratories, its inclusion in their methods for analyzing a wide range of pesticides in different food matrices points to its recognized value in achieving accurate and reliable results. The aim of such proficiency tests is to evaluate the quality and accuracy of the results from participating laboratories, thereby helping to control and detect errors in their analytical methods. testqual.com The use of an appropriate internal standard like this compound is a key component of a robust quality assurance system in an analytical laboratory. ugent.be

The table below provides an overview of FAPAS proficiency tests where this compound was used as an internal standard by participating laboratories.

Table 2: Examples of FAPAS Proficiency Tests with this compound as a Reported Internal Standard Data compiled from FAPAS proficiency test reports. agqlabs.esvegetech.co.jpvegetech.co.jp

| Proficiency Test ID | Matrix | Spiked Pesticides (Examples) | Analytical Technique (using this compound) |

|---|---|---|---|

| FAPAS® Test 19205 | Pea (with pods) purée | Azoxystrobin, Cyhalothrin-lambda, Dimethoate, Fenvalerate, Methiocarb, Permethrin, Pirimicarb, Tebuconazole | Not explicitly stated for the specific lab, but LC-MS/MS is common for these analytes. |

| FAPAS® Test 19213 | Mandarin Purée | Acetamiprid, Carbaryl, Carbofuran, Deltamethrin, Dimethoate, beta-Endosulfan, Imidacloprid, Methidathion | LC-MS/MS |

Environmental Fate and Degradation Research Utilizing Isoproturon D6

Elucidation of Isoproturon (B30282) Degradation Pathways in Environmental Compartments

The environmental degradation of isoproturon is a complex process involving microbial, enzymatic, and abiotic mechanisms. Isoproturon-d6 is instrumental in elucidating these pathways by allowing researchers to track the transformation of the parent molecule into various metabolites.

Microbial activity is a primary driver of isoproturon degradation in soil and water. The most common initial step in the microbial metabolism of isoproturon is N-demethylation of the N,N-dimethylurea side chain. oup.com This process leads to the formation of monodesmethyl-isoproturon (MDIPU), which is often the most abundant metabolite found in both laboratory and field studies. oup.comnih.gov Further demethylation can occur, resulting in didesmethyl-isoproturon (DDIPU). oup.comasm.org

Subsequent cleavage of the urea (B33335) side chain from MDIPU or DDIPU produces 4-isopropylaniline (B126951) (4-IA). oup.comresearchgate.net Some bacterial strains, such as Sphingomonas sp., are capable of mineralizing isoproturon by successively demethylating it to MDIPU and DDIPU, followed by hydrolysis to 4-IA, which is then further metabolized. oup.comasm.org Other bacteria, like Arthrobacter sp., can directly metabolize the urea side chain, leading to the accumulation of 4-isopropylaniline. asm.org The initial N-demethylation step is often considered the rate-limiting step in the complete mineralization of isoproturon. nih.gov

Alternative microbial degradation pathways involve the hydroxylation of the isopropyl side chain, leading to the formation of metabolites such as N-(4-(1-hydroxy-1-methylethyl)phenyl)-N′,N′-dimethylurea (2-OH-IPU). oup.comasm.org This can be followed by N-demethylation to form 2-OH-MDIPU and 2-OH-DDIPU. asm.org Fungal cultures have been shown to rapidly transform isoproturon, with hydroxylated metabolites being the dominant products. asm.org

The degradation pathways are influenced by the specific microbial communities present. For instance, inoculation of soil with a microbial consortium containing Sphingomonas sp. has been shown to significantly enhance the mineralization of isoproturon compared to inoculation with the single degrader strain alone. nih.gov

Table 1: Key Microbial Degradation Metabolites of Isoproturon

| Metabolite Name | Abbreviation | Formation Pathway |

|---|---|---|

| Monodesmethyl-isoproturon | MDIPU | N-demethylation of Isoproturon oup.comnih.gov |

| Didesmethyl-isoproturon | DDIPU | N-demethylation of MDIPU oup.comasm.org |

| 4-isopropylaniline | 4-IA | Cleavage of the urea side chain from MDIPU or DDIPU oup.comresearchgate.net |

| N-(4-(1-hydroxy-1-methylethyl)phenyl)-N′,N′-dimethylurea | 2-OH-IPU | Hydroxylation of the isopropyl side chain oup.comasm.org |

| 2-OH-MDIPU | 2-OH-MDIPU | N-demethylation of 2-OH-IPU asm.org |

| 2-OH-DDIPU | 2-OH-DDIPU | N-demethylation of 2-OH-MDIPU asm.org |

Enzymes, particularly laccases, play a role in the degradation of isoproturon. Laccases are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds. bibliotekanauki.pl The degradation of isoproturon by laccase alone is generally poor. exlibrisgroup.com However, the presence of mediators, both synthetic and natural, can significantly enhance the degradation rate. exlibrisgroup.com

Studies have shown that a laccase-mediator system, for example, using laccase from Trametes versicolor with the synthetic mediator 1-hydroxybenzotriazole (B26582) (HBT), can lead to the complete degradation of isoproturon. exlibrisgroup.com The effectiveness of the laccase-mediator system is influenced by factors such as pH and temperature, with optimal degradation often occurring under acidic conditions and at elevated temperatures. exlibrisgroup.com Laccase activity can also be influenced by the presence of certain metal ions. exlibrisgroup.com In rice plants, exposure to isoproturon has been shown to induce laccase activity, suggesting a role for these enzymes in the plant's detoxification of the herbicide. acs.org

Table 2: Factors Affecting Laccase-Mediated Isoproturon Degradation

| Factor | Effect | Reference |

|---|---|---|

| Mediator Presence | Significantly enhances degradation rate | exlibrisgroup.com |

| pH | Degradation occurs at an acidic pH | exlibrisgroup.com |

| Temperature | Optimum temperature around 50°C | exlibrisgroup.com |

| Metal Ions (Cu2+, Zn2+, Cd2+) | Can positively enhance degradation | exlibrisgroup.com |

Abiotic degradation processes, such as hydrolysis and photolysis, also contribute to the environmental fate of isoproturon, although often to a lesser extent than microbial degradation. Isoproturon is generally stable to hydrolysis under typical environmental pH conditions. nih.gov Its half-life in water has been reported to be very long, indicating slow hydrolysis. ccsenet.org The rate of abiotic hydrolysis can be influenced by the presence of buffers. nih.gov

Isoproturon is not expected to be susceptible to direct photolysis by sunlight as it absorbs UV light at wavelengths shorter than those present in sunlight at the Earth's surface. nih.gov However, indirect photolysis, or photosensitized transformation, can be an important degradation pathway in sunlit waters, often mediated by dissolved organic matter. ebi.ac.uk The kinetics of isoproturon degradation often follow pseudo-first-order reactions in various systems. umc.edu.dzresearchgate.net The half-life of isoproturon in soil can vary widely, from a few days to several hundred days, depending on soil properties and environmental conditions. researchgate.net

Assessment of Environmental Persistence and Dissipation

The use of this compound as a tracer is invaluable for assessing the persistence and dissipation of the herbicide in various environmental matrices. smolecule.com By distinguishing the applied deuterated compound from any background isoproturon, researchers can accurately measure degradation rates and movement in soil and water.

Tracer studies using this compound allow for precise monitoring of the herbicide's fate in both controlled laboratory settings and complex field environments. These studies help determine the dissipation kinetics of isoproturon in different soil types and under various environmental conditions. nih.gov For example, field experiments have shown that a significant portion of applied isoproturon can persist in the upper soil layers for several weeks. nih.gov Lysimeter studies using 14C-labeled isoproturon, a technique with similar principles to using a deuterated tracer, have demonstrated that mineralization rates can vary significantly between different soil types, which in turn affects plant uptake. nih.gov The soil water regime has been identified as a critical factor influencing both degradation and plant uptake of isoproturon. nih.gov

A significant portion of isoproturon applied to soil can become incorporated into non-extractable residues (NER), which are residues that cannot be removed by conventional solvent extraction methods. fraunhofer.de NER are categorized into three types: Type I (sequestered residues), Type II (covalently bound residues), and Type III (biogenic NER, or bioNER). rsc.orgnih.gov Isotope-labeling, including the use of this compound, is essential for quantifying and characterizing these NER. fraunhofer.denih.gov

Studies have shown that isoproturon can form significant amounts of NER, sometimes exceeding 50% of the applied amount. fraunhofer.de The formation of NER is linked to microbial activity; higher mineralization of isoproturon generally leads to lower amounts of extractable and non-extractable residues. nih.gov Inoculation of soil with a microbial community capable of degrading isoproturon has been shown to not only enhance mineralization but also to reduce the formation of "real NER" (Types I and II) by shifting the composition towards more biogenic "apparent NER" (Type III). nih.gov Methods like silylation and EDTA extraction are used to further characterize and differentiate between the types of NER, revealing that only a minor fraction of the released material from these procedures is often the parent substance. fraunhofer.dersc.org

Table 3: Types of Non-Extractable Residues (NER)

| NER Type | Description | Remobilization Potential |

|---|---|---|

| Type I | Sequestered/entrapped residues of the parent compound or its transformation products. rsc.orgnih.gov | Potential to be released. rsc.org |

| Type II | Residues covalently bound to organic matter. rsc.orgnih.gov | Very low remobilization potential. rsc.org |

| Type III | Biogenic residues incorporated into natural biomolecules (bioNER). rsc.orgnih.gov | No environmental concern. rsc.org |

Influence of Environmental Factors on this compound Fate (e.g., pH, Temperature, Soil Organic Matter)

The environmental fate of Isoproturon, and by extension its deuterated analog this compound, is significantly governed by a combination of physical, chemical, and biological factors within the environment. Key among these are soil pH, temperature, and the content of soil organic matter (SOM).

pH: Soil pH has a multifaceted influence on the behavior of Isoproturon. It affects the herbicide's adsorption to soil particles and the rate of its decomposition. Studies have shown a negative relationship between pH and Isoproturon adsorption; as pH increases, adsorption tends to decrease. researchgate.net This is attributed to the increased negative charge on the surface of soil particles at higher pH levels, leading to greater electrostatic repulsion. researchgate.net In strongly acidic or highly alkaline soils, the conditions for microbial activity, a primary driver of degradation, are suboptimal, which can slow the breakdown of organic matter and the herbicide. fao.org Conversely, some research indicates that the degradation rate of certain herbicides increases with higher soil pH. mdpi.com The half-life of Isoproturon in water demonstrates this pH dependency, with reported values of 1,210 days at pH 5, 1,560 days at pH 7, and 540 days at pH 9, although other studies report much shorter half-lives. ccsenet.org

Temperature: Temperature is a crucial factor controlling the rate of chemical and biological reactions in the soil. Generally, an increase in temperature accelerates the degradation of herbicides. fao.orgmdpi.com Higher temperatures favor increased microbial activity, which is a primary mechanism for the breakdown of Isoproturon in the environment. mdpi.com For instance, research on other herbicides has demonstrated that degradation rates increase at temperatures of 25°C and 35°C compared to 15°C. mdpi.com

Transport and Mobility Studies in Aquatic and Terrestrial Systems

The use of this compound as a tracer is invaluable for studying the movement of Isoproturon between different environmental compartments, including soil, water, and air.

Sorption and Desorption Dynamics in Soil-Water and Sediment-Water Systems

Sorption, the process by which a chemical binds to a solid phase, is a critical determinant of Isoproturon's mobility and bioavailability. unit.no this compound is used as an internal standard in studies investigating these dynamics in both soil-water and sediment-water systems. researchgate.net

Research shows that the sorption of Isoproturon is strongly dependent on the soil's organic matter content, with significantly higher sorption in topsoil compared to subsoil which has a lower organic content. unit.no The Freundlich and linear sorption models are commonly used to describe this behavior. unit.no The distribution coefficient (Kd) quantifies the extent of sorption, and when normalized for organic carbon content (Koc), it allows for comparison across different soil and sediment types. researchgate.netunit.no For Isoproturon, the logarithm of the organic carbon-normalized distribution coefficient (logKoc) has been reported as 2.32 in sediment systems. researchgate.net Desorption studies indicate that the process is often reversible, with only weak hysteresis observed in some soils, meaning the herbicide is readily released back into the soil solution. unit.no However, in some sediment systems, the desorption of Isoproturon can show conspicuous hysteresis, suggesting a degree of irreversible binding. researchgate.net

Table 1: Sorption and Desorption Coefficients for Isoproturon in Various Systems

| System Type | Soil/Sediment Type | Sorption Coefficient (Kd) | Organic Carbon-Normalized Sorption Coefficient (Koc) | Desorption Hysteresis | Reference |

| Soil-Water | Topsoil (Skuterud, Ås) | 2.9 | 96 | Weakly Hysteretic/Reversible | unit.no |

| Soil-Water | Subsoil (Skuterud, Ås) | 1.06 | 107 | Weakly Hysteretic/Reversible | unit.no |

| Sediment-Water | Taihu Lake Sediments | Not specified | logKoc = 2.32 | Conspicuous Hysteresis | researchgate.net |

Leaching Potential and Groundwater Contamination Modeling

Leaching is the vertical transport of substances like herbicides through the soil profile with percolating water. nih.govresearchgate.net This process is a primary pathway for groundwater contamination. uliege.be The potential for a pesticide to leach is influenced by its sorption characteristics, its persistence in the soil (half-life), and properties of the soil itself, such as texture and structure. nih.govuliege.be

Isoproturon is a compound of concern for potential groundwater contamination. nih.gov Models like PELMO (Pesticide Leaching Model) are used to simulate this movement, but their accuracy depends on using site-specific parameters. uliege.be Studies have shown that relying on generic parameters from databases can lead to inaccurate predictions, sometimes overestimating leaching significantly. uliege.be The detection of herbicides and their breakdown products in groundwater confirms that leaching occurs. detsi.qld.gov.au For example, while Isoproturon itself was not reported in one Australian study, other herbicides like atrazine (B1667683) and diuron (B1670789) were found in groundwater samples, highlighting the reality of this transport pathway. detsi.qld.gov.au Research has also shown that additives in commercial herbicide formulations can increase the mobility and leaching of the active ingredients compared to their pure analytical standards. nih.govresearchgate.net

Atmospheric Transport and Deposition Dynamics of Isoproturon and its Deuterated Analog

Pesticides can enter the atmosphere through spray drift, volatilization, or wind erosion from treated fields. diva-portal.org Once in the atmosphere, they can be transported over long distances before being deposited back to Earth's surface via wet deposition (rain, snow) or dry deposition. diva-portal.orgcdnsciencepub.com

Monitoring studies in Europe have detected Isoproturon in atmospheric deposition, even in areas where its use is restricted or banned. diva-portal.orgyork.ac.uk For instance, Isoproturon was found in rainwater in Sweden and Denmark, with its presence attributed to long-range atmospheric transport from other parts of Europe. diva-portal.orgyork.ac.uk Concentrations are often low, at the ng/L level, but can occasionally exceed 0.1 µg/L. york.ac.uk This demonstrates that atmospheric transport is a significant, if less understood, pathway for the widespread distribution of pesticides in the environment. diva-portal.orgrivm.nl

Metabolite Identification and Quantification in Environmental Samples Using this compound

A primary scientific use of this compound is as a surrogate or internal standard for the accurate quantification of Isoproturon and its transformation products (metabolites) in environmental samples. researchgate.netcapes.gov.brresearchgate.net In these analytical methods, a known amount of this compound is added to a sample (e.g., soil or water) before extraction and analysis. researchgate.netcapes.gov.br Because the deuterated standard behaves almost identically to the non-labeled compound during sample preparation but is distinguishable by the detector (typically a mass spectrometer), it can be used to correct for any loss of the target analyte during the procedure, ensuring highly accurate and reliable quantification. smolecule.comresearchgate.net This technique has been applied to quantify Isoproturon and its metabolites in soil at various depths, with quantification limits reported between 0.5 and 5 µg/kg. researchgate.netcapes.gov.br

Structural Elucidation of Novel Transformation Products

The degradation of Isoproturon in the environment leads to the formation of various transformation products or metabolites. This compound is instrumental in studies aimed at identifying these breakdown products. smolecule.com By tracking the fate of the labeled compound, researchers can more easily identify the resulting metabolites in complex sample extracts. smolecule.com

The degradation of Isoproturon can occur through several pathways, including N-demethylation and hydroxylation of the isopropyl side chain or the phenyl ring. ccsenet.orgisws.org.innih.gov The initial N-demethylation to form monodemethyl-isoproturon (MDIPU) is often considered a rate-limiting step in the complete mineralization of the herbicide. ccsenet.orgnih.gov Further degradation can lead to didemethyl-isoproturon (DDIPU) and 4-isopropylaniline. ccsenet.orgnih.gov Fungi in agricultural soils have been identified as playing a major role in producing hydroxylated metabolites. nih.gov Photodegradation, or breakdown by sunlight, can also generate a range of products through processes like demethylation, ring oxidation, and rearrangement. isws.org.in

Table 2: Known Transformation Products of Isoproturon

| Transformation Product Name | Abbreviation | Formation Pathway | Reference |

| N-(4-isopropylphenyl)-N'-methylurea | MDIPU | N-demethylation | ccsenet.orgnih.gov |

| N-(4-isopropylphenyl)-urea | DDIPU | N-demethylation | ccsenet.orgnih.gov |

| 4-isopropylaniline | 4-IA | Hydrolysis | ccsenet.orgnih.gov |

| N-(4-(2-hydroxy-1-methylethyl)phenyl)-N',N'-dimethylurea | - | Hydroxylation | nih.gov |

| N-(4-(1-hydroxy-1-methylethyl)phenyl)-N',N'-dimethylurea | - | Hydroxylation | nih.gov |

| N-(4-(2-hydroxy-1-methylethyl)phenyl)-N'-methylurea | - | N-demethylation & Hydroxylation | nih.gov |

| 3-(4-isopropyl-2/3-hydroxyphenyl)-1-methyl-1-hydroxymethylurea | - | Photodegradation | isws.org.in |

Quantitative Monitoring of Key Metabolites (e.g., Isoproturon-monodemethyl, Isoproturon-didemethyl)

In environmental fate studies, the degradation of a parent compound is as crucial as the emergence and persistence of its metabolites. For Isoproturon, the primary degradation pathway involves the sequential removal of methyl groups from its urea side chain, a process known as N-demethylation. who.intethz.ch This leads to the formation of two key metabolites: 1-(4-Isoprophenyl)-3-methylurea, commonly known as Isoproturon-monodemethyl, and subsequently 1-(4-Isoprophenyl)urea, or Isoproturon-didemethyl. who.intethz.chb-cdn.netmdpi.com The quantitative monitoring of these metabolites is essential for a complete understanding of Isoproturon's environmental persistence and impact.

The accuracy of such quantitative analysis in complex environmental matrices like soil and water relies heavily on the use of appropriate internal standards. sigmaaldrich.comeeer.orgsigmaaldrich.com this compound, a deuterated analog of the parent compound, serves as an ideal internal standard for this purpose. sigmaaldrich.comsigmaaldrich.comd-nb.info When added to a sample, this compound mimics the chemical behavior of Isoproturon and its metabolites during extraction, cleanup, and analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comsigmaaldrich.com Its distinct mass, due to the deuterium (B1214612) atoms, allows it to be differentiated from the non-deuterated target analytes, thereby enabling precise quantification by correcting for any analyte loss during sample preparation. smolecule.com

Research has consistently identified Isoproturon-monodemethyl as the major degradation product in soil studies. mdpi.com In one study investigating the fate of Isoproturon in soil under different conditions (unamended vs. amended with organic matter, and compacted vs. not compacted), the formation of metabolites was tracked over 49 days. The results showed that Isoproturon-monodemethyl was the predominant metabolite formed, while Isoproturon-didemethyl was not observed in that particular experiment. mdpi.com The degradation of Isoproturon is primarily a biological process. mdpi.com

The findings from this research highlight the significant transformation of Isoproturon into its monodemethylated metabolite. The data below illustrates the relative percentage of remaining Isoproturon and the formation of Isoproturon-monodemethyl after 49 days.

Table 1: Degradation of Isoproturon and Formation of Isoproturon-monodemethyl in Soil after 49 Days

| Treatment Condition | Remaining Isoproturon (% of extractable ¹⁴C) | Formed Isoproturon-monodemethyl (% of extractable ¹⁴C) |

| Unamended, Not Compacted | 47.0 ± 10.4 | 37.7 ± 22.7 |

| Amended, Not Compacted | 28.9 ± 7.3 | 65.9 ± 5.3 |

Data sourced from a study on the effect of multiple stresses on the fate of Isoproturon in soil. mdpi.com The values represent the mean ± standard deviation.

The use of this compound as an internal standard is crucial in studies like this to ensure that the measured concentrations of Isoproturon and its metabolites, such as Isoproturon-monodemethyl, are accurate and reliable, allowing for a precise evaluation of the herbicide's degradation pathways in the environment. sigmaaldrich.comnorman-network.net

Metabolic and Biochemical Pathway Elucidation with Isoproturon D6

Applications in Proteomics Research

Isoproturon-d6 is frequently cited as a valuable tool for proteomics research. isotope.comnih.gov Its primary application lies in its use as an internal standard for accurate quantification, though its potential extends to the study of protein-compound interactions.

In the context of proteomics, this compound is widely used as an internal standard for the accurate quantification of Isoproturon (B30282) in complex biological and environmental matrices. sigmaaldrich.comsigmaaldrich.com When analyzing samples using techniques like liquid chromatography-mass spectrometry (LC-MS), the presence of other molecules in the sample (the matrix) can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification.

By adding a known amount of this compound to the sample before analysis, these matrix effects can be corrected for. Since this compound is chemically identical to Isoproturon, it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished from the unlabeled Isoproturon by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, a more accurate and precise quantification can be achieved. This approach is crucial in studies that aim to correlate the abundance of specific proteins with the concentration of Isoproturon, for example, in studies of herbicide resistance or ecotoxicology.

| Application Area | Analytical Technique | Role of this compound | Citation |

| Environmental Monitoring | LC-MS/MS | Internal standard for quantification of Isoproturon in soil and water samples. | sigmaaldrich.comsigmaaldrich.com |

| Food Safety | LC-MS/MS | Internal standard for multi-residue analysis of pesticides in food matrices like grain. | nih.gov |

| Ecotoxicology | LC-MS/MS | Internal standard for quantifying Isoproturon exposure in studies on organisms like zebrafish. | tdx.cat |

Understanding how a herbicide interacts with its target protein is fundamental to understanding its mode of action and the mechanisms of resistance. The primary target of Isoproturon is the D1 protein of the photosystem II (PSII) complex in chloroplasts. nih.govresearchgate.netcambridge.org Isoproturon binds to the QB-binding site on the D1 protein, blocking the electron transport chain and thereby inhibiting photosynthesis. researchgate.netresearchgate.netniscpr.res.in